molecular formula C21H21ClN4O2 B11155857 N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide

Cat. No.: B11155857
M. Wt: 396.9 g/mol
InChI Key: ZUWWSDQFBDVVMR-UHFFFAOYSA-N
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Description

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety

Preparation Methods

The synthesis of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with an indole derivative under specific conditions. The reaction may require the use of catalysts and solvents such as dichloromethane or dimethylformamide. Industrial production methods often involve optimizing these reactions to increase yield and purity .

Chemical Reactions Analysis

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.

    Industry: The compound can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with serotonin receptors, which can modulate neurotransmitter activity in the brain. This interaction can lead to various pharmacological effects, including antidepressant and anxiolytic properties .

Comparison with Similar Compounds

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide can be compared with other compounds that have similar structures or pharmacological properties:

This compound’s unique combination of functional groups and its potential interactions with biological targets make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C21H21ClN4O2/c22-16-5-3-6-17(13-16)25-8-10-26(11-9-25)20(27)14-23-21(28)19-12-15-4-1-2-7-18(15)24-19/h1-7,12-13,24H,8-11,14H2,(H,23,28)

InChI Key

ZUWWSDQFBDVVMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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